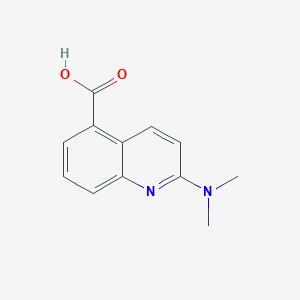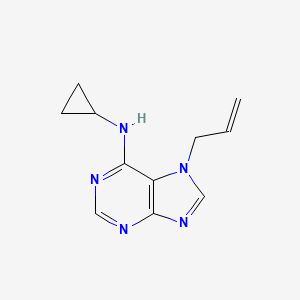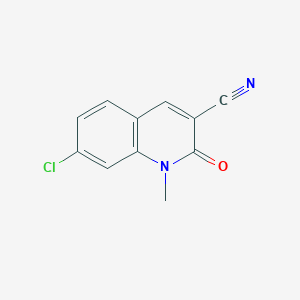
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro group, a methyl group, and a carbonitrile group on the quinoline scaffold enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in treating neurodegenerative diseases and as an inhibitor of specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease . The compound may also interact with bacterial DNA gyrase, inhibiting bacterial replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro and methyl groups, resulting in different reactivity and biological activity.
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Similar structure but without the methyl group, affecting its chemical properties.
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro group, leading to different substitution reactions.
Uniqueness
7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
89479-59-4 |
|---|---|
Molekularformel |
C11H7ClN2O |
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
7-chloro-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-14-10-5-9(12)3-2-7(10)4-8(6-13)11(14)15/h2-5H,1H3 |
InChI-Schlüssel |
FMSSCSATRXHSAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Cl)C=C(C1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


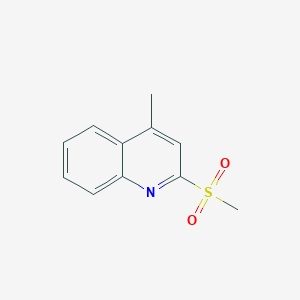


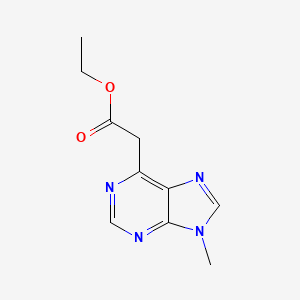

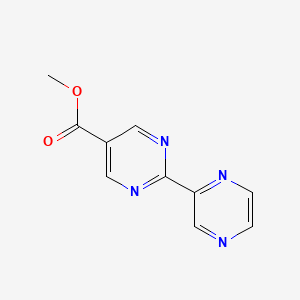

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)

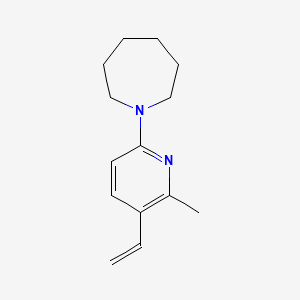

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
